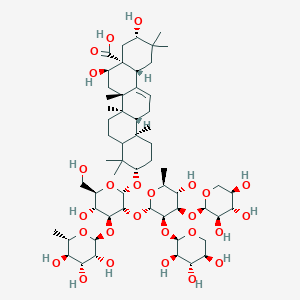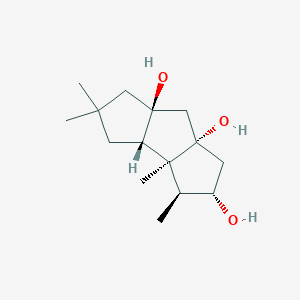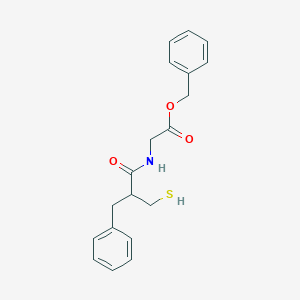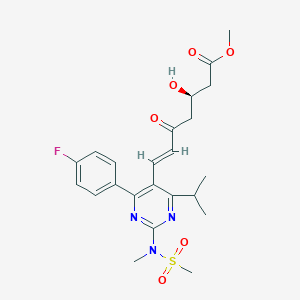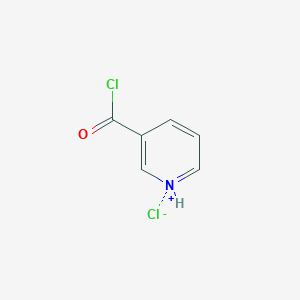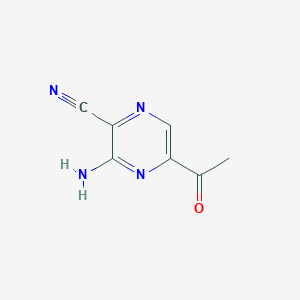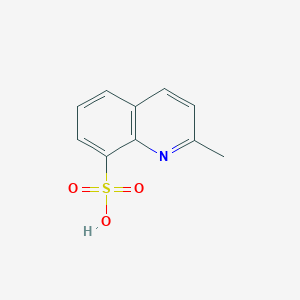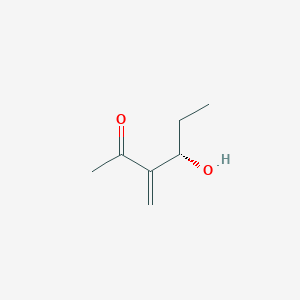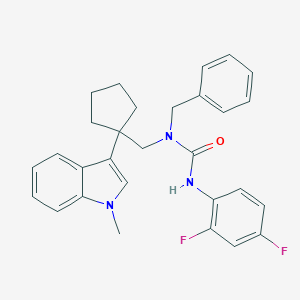
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a selective androgen receptor modulator (SARM), which means it selectively targets and activates androgen receptors in the body.
Wirkmechanismus
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors in the body. Androgen receptors are proteins that are responsible for the development and maintenance of male characteristics such as muscle mass, bone density, and sex drive. By activating these receptors, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can promote muscle growth, increase bone density, and improve sexual function.
Biochemische Und Physiologische Effekte
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several biochemical and physiological effects on the body. Some of these effects include:
1. Increased Muscle Mass: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Improved Bone Density: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Improved Sexual Function: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can improve sexual function by increasing libido and improving erectile function.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors, which makes it useful for studying the effects of androgens on the body.
2. Potent: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a potent androgen receptor modulator, which means it can produce significant effects at low doses.
Limitations:
1. Cost: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a relatively expensive compound, which can limit its use in lab experiments.
2. Limited Availability: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is not widely available, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. Some of these include:
1. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in humans.
2. Development of New Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s: The development of new Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s that are more potent and selective than Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- could lead to the development of new treatments for muscle wasting and bone disorders.
3. Combination Therapy: The use of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in combination with other drugs could improve its efficacy and reduce its side effects.
In conclusion, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a promising compound that has several potential applications in the field of scientific research. Its selective targeting of androgen receptors makes it useful for studying the effects of androgens on the body, and its potent effects could lead to the development of new treatments for muscle wasting and bone disorders. However, further research is needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- involves several steps. The first step involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a reducing agent to form 2,4-difluorophenylcyclopentanone. In the second step, the reaction of 2,4-difluorophenylcyclopentanone with 1-(1-methyl-1H-indol-3-yl)cyclopentylmethylamine in the presence of a reducing agent leads to the formation of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide. Finally, the reaction of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide with phenylmethylisocyanate in the presence of a catalyst leads to the formation of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its potential applications in the field of scientific research. Some of the research areas include:
1. Muscle Building: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Bone Health: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Cancer Treatment: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to inhibit the growth of prostate cancer cells in vitro.
Eigenschaften
CAS-Nummer |
145131-57-3 |
|---|---|
Produktname |
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Molekularformel |
C29H29F2N3O |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29F2N3O/c1-33-19-24(23-11-5-6-12-27(23)33)29(15-7-8-16-29)20-34(18-21-9-3-2-4-10-21)28(35)32-26-14-13-22(30)17-25(26)31/h2-6,9-14,17,19H,7-8,15-16,18,20H2,1H3,(H,32,35) |
InChI-Schlüssel |
TVJUGGFUQQODSN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Andere CAS-Nummern |
145131-57-3 |
Synonyme |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



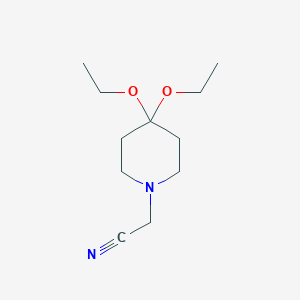
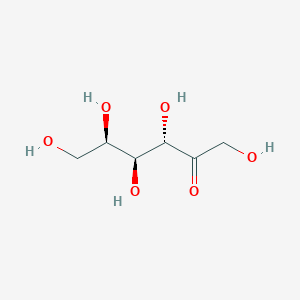
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
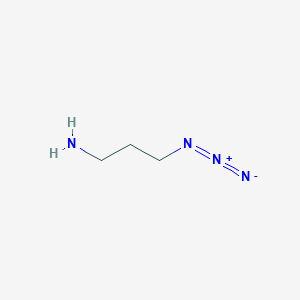

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
